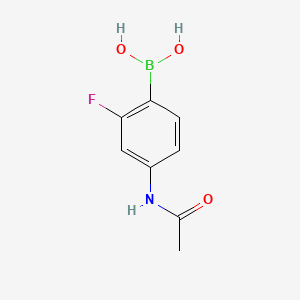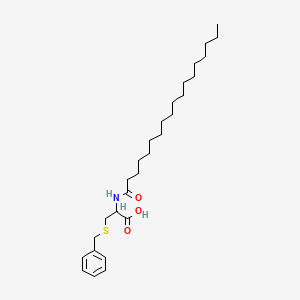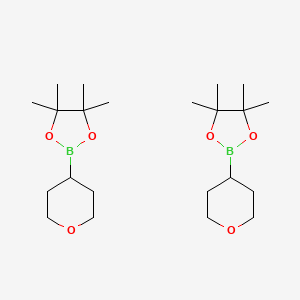
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane; tetrahydropyran-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane, also known as tetrahydropyran-4-boronic acid pinacol ester, is a boronic ester commonly used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to two oxygen atoms and a tetrahydropyran ring, making it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane typically involves the reaction of tetrahydropyran-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
[ \text{Tetrahydropyran-4-boronic acid} + \text{Pinacol} \rightarrow \text{Tetrahydropyran-4-boronic acid pinacol ester} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation Products: Boronic acids.
Reduction Products: Boranes.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base, leading to the formation of a biaryl compound. The key steps include:
Transmetalation: Transfer of the aryl group from the boron atom to the palladium catalyst.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in cross-coupling reactions.
Methylboronic Acid Pinacol Ester: A simpler boronic ester with similar reactivity.
Vinylboronic Acid Pinacol Ester: Used in the synthesis of vinyl-containing compounds.
Uniqueness
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane is unique due to its tetrahydropyran ring, which imparts specific steric and electronic properties. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C22H42B2O6 |
|---|---|
Molekulargewicht |
424.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/2C11H21BO3/c2*1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h2*9H,5-8H2,1-4H3 |
InChI-Schlüssel |
SOXXWZWAXWQDEI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCOCC2.B1(OC(C(O1)(C)C)(C)C)C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


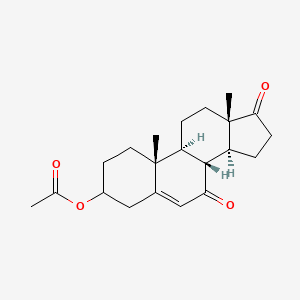
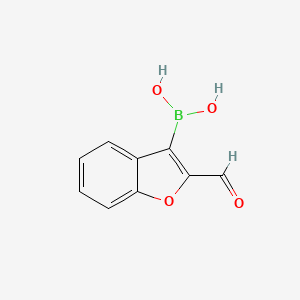
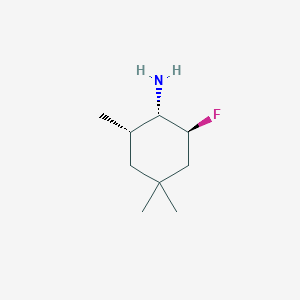

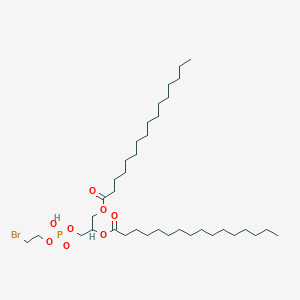
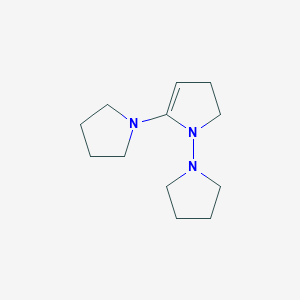
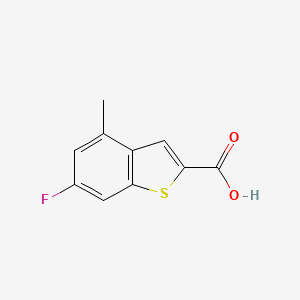
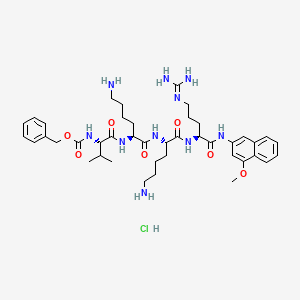
![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)

